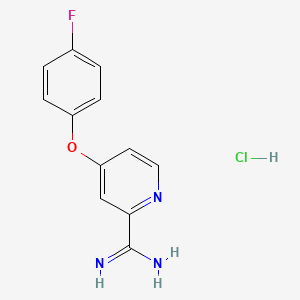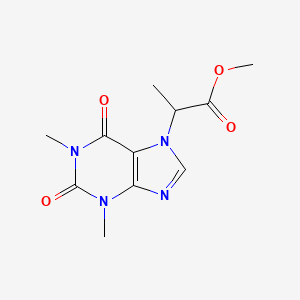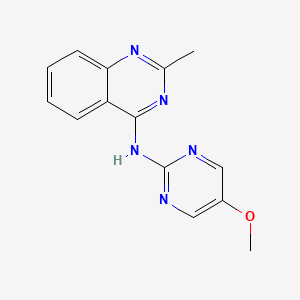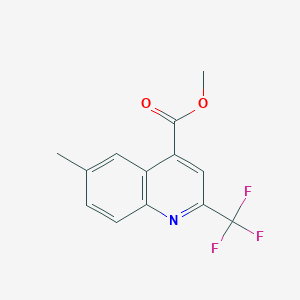
4-Quinolinecarboxylic acid, 6-methyl-2-(trifluoromethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and catalysts . Transition-metal catalyzed synthetic methods, such as those involving palladium or copper, are also widely used for the preparation of quinoline derivatives .
Industrial Production Methods
Industrial production of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate may involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts are some of the green and sustainable methods employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.
Medicine: Investigated for its use in developing new drugs, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of liquid crystals and cyanine dyes
Wirkmechanismus
The mechanism of action of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The incorporation of the trifluoromethyl group enhances its ability to inhibit enzymes and disrupt biological processes. The compound’s quinoline ring structure allows it to intercalate with DNA, thereby affecting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(trifluoromethyl)quinoline-6-carboxylate
- Methyl 3-(trifluoromethyl)quinoline-6-carboxylate
- 6-Methylquinoline
Uniqueness
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a trifluoromethyl group on the quinoline ring enhances its reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
134481-28-0 |
|---|---|
Molekularformel |
C13H10F3NO2 |
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-7-3-4-10-8(5-7)9(12(18)19-2)6-11(17-10)13(14,15)16/h3-6H,1-2H3 |
InChI-Schlüssel |
QENQKYHHEAVDPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



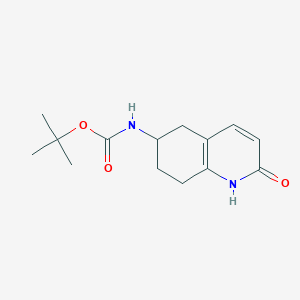
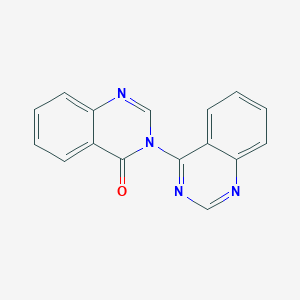
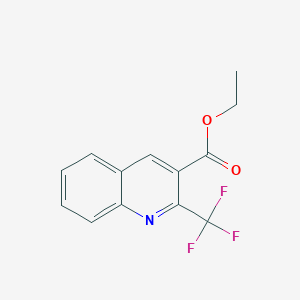

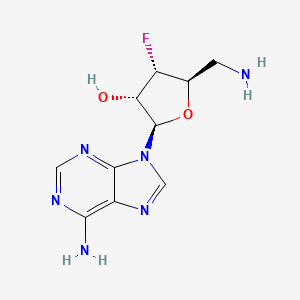
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)
